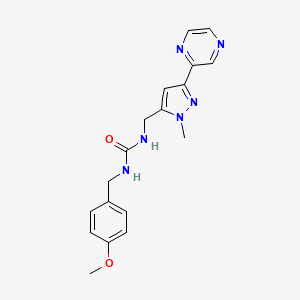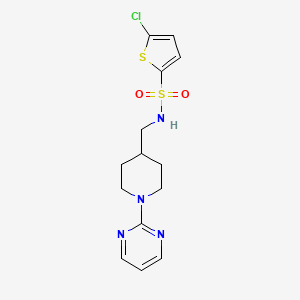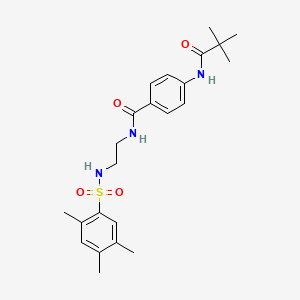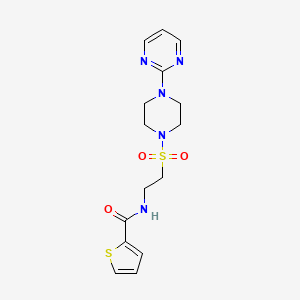
1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, also known as MPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule is known to target specific enzymes and receptors in the body, which makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Analytical Applications
The synthesis of deuterium-labeled versions of similar urea derivatives has been developed to serve as internal standards for LC–MS analysis in drug absorption and distribution studies. Such compounds, including "1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea" (a potential analogue), have shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The stable deuterium-labeled compound was synthesized in seven steps from commercially available materials, achieving high chemical and isotope purity, indicating its utility in pharmacokinetics research (Liang et al., 2020).
Potential Therapeutic Research
This compound and its derivatives have been a focal point in the search for new therapeutic agents, particularly in targeting specific biochemical pathways. For instance, a derivative, "N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea" (AR-A014418), is a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3β), a protein implicated in several diseases, including neurodegenerative disorders. Although initially promising for cerebral positron emission tomography (PET) studies due to its selectivity, further research indicated poor brain penetration, suggesting its limitations for in vivo brain studies (Vasdev et al., 2005).
Chemical Properties and Molecular Interactions
Research into the chemical properties and molecular interactions of related compounds provides insights into their potential applications. For example, studies on the refractive index and optical absorption properties of complexes with similar molecular structures have been conducted. These studies explore the optical behavior and band gaps, which depend significantly on metal coordination, highlighting their potential in materials science (Yakuphanoglu et al., 2005).
Structural Insights and Biological Activities
Structural elucidation and investigation of biological activities have also been a significant area of research. For instance, the synthesis and characterization of pyrazole Schiff bases have been explored, revealing their potential antibacterial properties through various molecular interactions. Such studies underscore the compound's relevance in developing new antibacterial agents (Feng et al., 2018).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-24-14(9-16(23-24)17-12-19-7-8-20-17)11-22-18(25)21-10-13-3-5-15(26-2)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICBCSXJJXDJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)

![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)
![2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2393566.png)

![2-methyl-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2393570.png)

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)
